

Cyclopropylboronic Acid Pinacol Ester: A Technical Guide to Commercial Availability and Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropylboronic acid pinacol ester

Cat. No.: B144988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylboronic acid pinacol ester (CAS No. 126689-01-8) is a versatile and valuable building block in modern organic synthesis. Its unique cyclopropyl motif is a desirable feature in many biologically active molecules, contributing to improved metabolic stability, binding affinity, and conformational rigidity. As a stable, easy-to-handle boronic ester, it is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of its commercial availability, typical purity profiles, and the analytical and purification methodologies crucial for its effective use in research and development.

Commercial Availability and Purity

Cyclopropylboronic acid pinacol ester is readily available from a variety of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. The purity of the commercially available material is typically high, generally ranging from 95% to over 99%, as determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The compound is usually supplied as a colorless to light yellow or brown liquid.

[1][2]

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability, purity, and packaging may vary, and it is always recommended to consult the supplier's specific certificate of analysis for the most accurate and up-to-date information.

Supplier	Stated Purity	Analytical Method	Appearance
Sigma-Aldrich (MilliporeSigma)	≥96%	-	-
BOC Sciences	97%	-	Colorless to brown liquid ^[3]
Thermo Scientific Chemicals (Alfa Aesar)	≥95.0%	GC	Clear colorless liquid ^[4]
TCI Chemicals	>95.0%	GC	Colorless to Almost colorless clear liquid ^[1]
Combi-Blocks	-	-	-
Santa Cruz Biotechnology	-	-	-
Chemical Technology Co.,LTD	≥99%	-	-

Physicochemical Properties

Property	Value	Reference
CAS Number	126689-01-8	[2]
Molecular Formula	C ₉ H ₁₇ BO ₂	[2]
Molecular Weight	168.04 g/mol	[2]
Boiling Point	146 °C	[5]
Density	0.922 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	~1.433	[5]

Experimental Protocols: Purification and Quality Control

The primary challenge in handling and analyzing **cyclopropylboronic acid pinacol ester**, like other boronic esters, is its susceptibility to hydrolysis to the corresponding boronic acid. This necessitates the use of anhydrous solvents and specific analytical conditions to ensure accurate assessment of purity.

Purification Methodologies

For applications requiring higher purity than commercially available, the following methods can be employed:

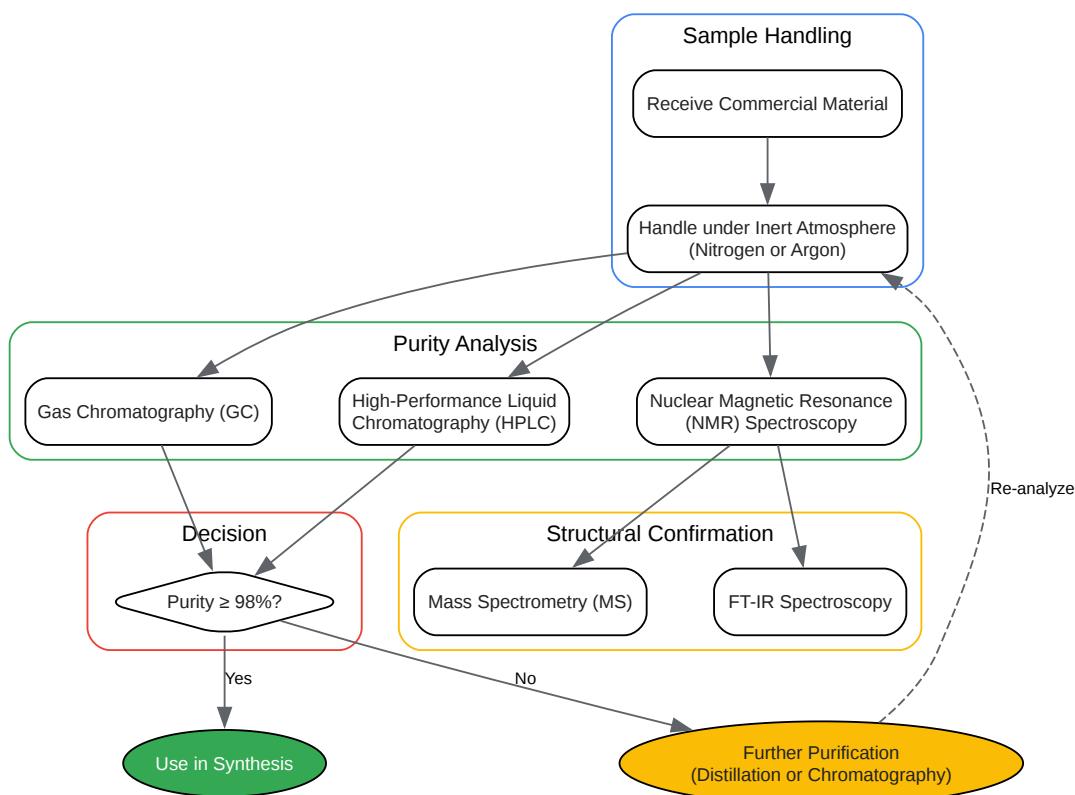
1. Fractional Distillation under Reduced Pressure

Fractional distillation is an effective method for purifying liquid boronic esters.[\[2\]\[6\]](#) By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

- Apparatus: A standard fractional distillation setup with a short Vigreux column, a condenser, and a receiving flask. The system should be equipped with a vacuum pump and a manometer to monitor the pressure.
- Procedure:

- The crude **cyclopropylboronic acid pinacol ester** is placed in the distillation flask with a magnetic stir bar.
- The system is evacuated to the desired pressure.
- The flask is gently heated in an oil bath.
- Fractions are collected based on the boiling point at the given pressure. It is crucial to discard the forerun, which may contain more volatile impurities.
- The purified product is collected as a clear, colorless liquid.

2. Flash Chromatography


While challenging due to the potential for hydrolysis on silica gel, flash chromatography can be used for purification.^{[1][7][8]} To minimize decomposition, the chromatography should be performed as quickly as possible, and the use of neutral or boric acid-impregnated silica gel is recommended.^[9]

- Stationary Phase: Neutral alumina or silica gel treated with boric acid.
- Eluent System: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal eluent can be determined by thin-layer chromatography (TLC) analysis.
- Procedure:
 - A column is packed with the chosen stationary phase.
 - The crude material is loaded onto the column.
 - The column is eluted with the chosen solvent system.
 - Fractions are collected and analyzed by TLC or GC to identify the pure product.
 - The solvent is removed from the pure fractions under reduced pressure.

Quality Control and Purity Analysis

A comprehensive quality control workflow is essential to ensure the integrity of **cyclopropylboronic acid pinacol ester** for use in sensitive applications.

Quality Control Workflow for Cyclopropylboronic Acid Pinacol Ester

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **cyclopropylboronic acid pinacol ester**.

1. Gas Chromatography (GC)

GC is a common and effective method for assessing the purity of volatile compounds like **cyclopropylboronic acid pinacol ester**.

- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.
- Carrier Gas: Helium at a constant flow rate.
- Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.
- Temperature Program:
 - Initial oven temperature: 80°C, hold for 1-3 minutes.
 - Ramp: Increase the temperature at a rate of 15°C/minute to a final temperature of 250°C.
 - Final hold: Hold at 250°C for 5 minutes.
- Sample Preparation: The sample should be diluted in an anhydrous aprotic solvent, such as acetonitrile or dichloromethane, prior to injection.

2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be challenging due to on-column hydrolysis.[\[10\]](#)[\[11\]](#)[\[12\]](#) However, with specific precautions, it can be a powerful tool for purity determination.

- Column: A column with low silanol activity (e.g., Waters Xterra MS C18) is recommended to minimize hydrolysis.[\[11\]](#)[\[13\]](#)
- Mobile Phase: To suppress hydrolysis, aprotic solvents in the sample preparation and, in some cases, a high pH mobile phase (around pH 12) may be necessary.[\[10\]](#)
- Detector: A UV detector is typically used.
- Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of **cyclopropylboronic acid pinacol ester**. Quantitative NMR (qNMR) can also be employed for accurate purity determination.

- Solvent: A deuterated aprotic solvent such as chloroform-d (CDCl_3) or acetonitrile-d₃ should be used.
- ¹H NMR Spectral Data (in CDCl_3 , 400 MHz):
 - The protons of the pinacol methyl groups typically appear as a sharp singlet around δ 1.23 ppm.
 - The protons of the cyclopropyl ring will appear in the upfield region, typically between δ 0.7 and 1.1 ppm, with characteristic splitting patterns.
- ¹¹B NMR: The ¹¹B NMR spectrum should show a broad singlet characteristic of a tricoordinate boron atom in a pinacol ester environment, typically around δ 34 ppm.[14]
- Purity Assessment: The presence of impurities, such as the free boronic acid or residual pinacol, can be identified by their characteristic signals in the ¹H NMR spectrum. Integration of the signals can provide a semi-quantitative measure of purity.

Conclusion

Cyclopropylboronic acid pinacol ester is a commercially accessible and high-purity reagent that is fundamental to many synthetic endeavors in the pharmaceutical and materials science industries. A thorough understanding of its properties, along with robust analytical and purification techniques, is critical for its successful application. By employing the methodologies outlined in this guide, researchers can ensure the quality and integrity of this key synthetic building block, leading to more reliable and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. scbt.com [scbt.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- To cite this document: BenchChem. [Cyclopropylboronic Acid Pinacol Ester: A Technical Guide to Commercial Availability and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144988#commercial-availability-and-purity-of-cyclopropylboronic-acid-pinacol-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com